Picropodophyllotoxin-d3

Description

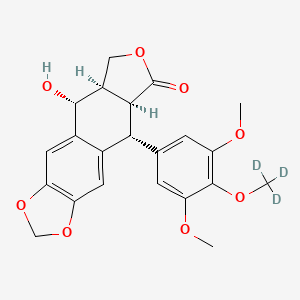

Structure

3D Structure

Properties

IUPAC Name |

(5R,5aR,8aS,9R)-9-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-IWIYTUSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling of Picropodophyllotoxin D3

Strategies for Stereoselective Synthesis of Aryltetralin Lignans (B1203133)

The synthesis of aryltetralin lignans like podophyllotoxin (B1678966) and its analogues is a significant challenge in organic chemistry due to the presence of multiple contiguous chiral centers. cuni.czumanitoba.ca The core structure of these compounds consists of a tetralin ring system fused to a lactone ring and substituted with a pendant aryl group. nbuv.gov.ua The precise stereochemical arrangement of these substituents is critical for their biological activity. cuni.cz

Several stereoselective synthetic strategies have been developed to address this challenge. One prominent approach involves the Diels-Alder reaction. cdnsciencepub.comcdnsciencepub.com For instance, the cycloaddition of an α-hydroxy-o-quinodimethane with a chiral dienophile, such as the fumarate (B1241708) of S-methyl lactate, can establish the desired relative and absolute stereochemistry of the tetralin core with high diastereoselectivity. cdnsciencepub.comcdnsciencepub.com Another key strategy is the use of enzymatic reactions to introduce chirality. An enzyme-assisted approach has been successfully employed in the total synthesis of (-)-podophyllotoxin and its C2-epimer, (-)-picropodophyllin, where an enzymatic desymmetrization of a meso diacetate was a key step. nih.govacs.org

Other notable methods include:

Photocyclization: A strategy utilizing the photocyclization of a chiral atropisomeric 1,2-bisbenzylidenesuccinate amide ester has been developed for the stereoselective synthesis of cyclolignans related to podophyllotoxin. uw.edu.pl

Conjugate Addition: A highly diastereoselective, intermolecular conjugate addition of an arylcopper reagent has been used to introduce the pendant aryl ring late in the synthesis, ensuring the correct stereochemistry. nih.gov

Friedel-Crafts Alkylation: A diastereoselective iron(III)-catalyzed intermolecular Friedel-Crafts alkylation has been employed as a key step to generate a crucial stereocenter. researchgate.net

These strategies often involve multiple steps and require careful control of reaction conditions to achieve the desired stereochemical outcome. The development of these methods has been crucial for accessing not only the natural products themselves but also a wide range of analogues for structure-activity relationship (SAR) studies. nuph.edu.ua

| Synthetic Strategy | Key Reaction | Notable Features |

| Diels-Alder Reaction | Cycloaddition of an o-quinodimethane with a chiral dienophile. cdnsciencepub.comcdnsciencepub.com | High diastereoselectivity in forming the tetralin core. cdnsciencepub.comcdnsciencepub.com |

| Enzymatic Desymmetrization | Enzyme-mediated hydrolysis of a meso diacetate. nih.govacs.org | Introduces asymmetry early in the synthesis with high enantiomeric excess. nih.govacs.org |

| Photocyclization | Photocyclization of a chiral atropisomeric ester. uw.edu.pl | Can be performed on a multigram scale using a flow reactor. uw.edu.pl |

| Conjugate Addition | Intermolecular addition of an arylcopper reagent. nih.gov | Late-stage introduction of the pendant aryl group with high diastereoselectivity. nih.gov |

| Friedel-Crafts Alkylation | Iron(III)-catalyzed intermolecular alkylation. researchgate.net | Efficient generation of a key stereocenter. researchgate.net |

Deuterium (B1214612) Incorporation Techniques for Picropodophyllotoxin-d3

This compound is a deuterated analogue of picropodophyllotoxin, where three hydrogen atoms have been replaced by deuterium. smolecule.com This isotopic labeling is invaluable for use as an internal standard in mass spectrometry-based quantification of picropodophyllotoxin and podophyllotoxin. caymanchem.com The synthesis of this compound typically starts from podophyllotoxin. smolecule.com

The general synthetic pathway involves the isomerization of podophyllotoxin to its more thermodynamically stable epimer, picropodophyllotoxin. smolecule.com This epimerization at the C2 position is a key transformation. nih.gov Following isomerization, selective deuteration is carried out. smolecule.com

The incorporation of deuterium can be achieved through various methods, with late-stage hydrogen isotopic exchange (HIE) being a cost-effective and atom-economical approach. x-chemrx.com This method avoids the need for isotopically enriched starting materials. x-chemrx.com Specific techniques for deuterium incorporation may involve:

Catalytic Exchange: Utilizing catalysts like Raney nickel in the presence of a deuterium source, such as D₂O, to facilitate the exchange of specific hydrogen atoms with deuterium. x-chemrx.com

Chemical Synthesis: Employing specific reagents and reaction conditions to introduce deuterium at desired positions. This often requires the use of protecting groups to shield reactive functional groups and ensure selective deuteration. smolecule.com

The synthesis must be carefully designed to control the stereochemistry and ensure the precise location and high incorporation efficiency of the deuterium atoms. smolecule.com The final product requires rigorous purification to meet the high purity standards necessary for its research applications. smolecule.com

| Synthetic Step | Description | Key Considerations |

| Isomerization | Conversion of podophyllotoxin to picropodophyllotoxin. smolecule.com | Achieves the desired cis-lactone stereochemistry. researchgate.net |

| Deuterium Incorporation | Introduction of three deuterium atoms. smolecule.com | Precise control of reaction conditions for selective labeling. smolecule.com |

| Purification | Removal of impurities and non-deuterated species. smolecule.com | High purity (typically ≥95%) is required for analytical applications. smolecule.com |

Chemical Derivatization Approaches for Picropodophyllotoxin Analogues for Research Applications

Chemical derivatization of picropodophyllotoxin and its parent compound, podophyllotoxin, is a crucial strategy for exploring their structure-activity relationships (SAR) and developing new therapeutic agents. mdpi.com Modifications at various positions of the podophyllotoxin skeleton can significantly impact biological activity. pharmacophorejournal.comtandfonline.com

Key sites for derivatization include:

C-4 Position: Modifications at the C-4 hydroxyl group are common and can alter the mechanism of action. tandfonline.com For example, the introduction of glycosidic substituents at this position, as seen in etoposide (B1684455) and teniposide, shifts the biological target from tubulin to topoisomerase II. pharmacophorejournal.comtandfonline.com

Ring E (Trimethoxyphenyl Ring): While modifications on this ring are less common due to the presence of the three methoxy (B1213986) groups, they are still an area of interest for SAR studies. nih.gov

Lactone Ring D: The lactone ring is generally considered essential for activity, with the trans-fused lactone of podophyllotoxin being more active than the cis-fused lactone of picropodophyllotoxin in some contexts. pharmacophorejournal.com However, analogues with a modified or opened lactone ring have also been synthesized and studied. thieme-connect.com

Heterocyclic Analogues: Replacing carbon atoms with heteroatoms, such as nitrogen, has led to the synthesis of azapodophyllotoxins. nih.govmdpi.com These analogues can exhibit potent cytotoxic activities and may overcome some of the limitations of the parent compounds, such as metabolic inactivation through epimerization. nih.gov

Advanced Analytical and Spectroscopic Characterization of Picropodophyllotoxin D3

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) as an Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of thermally stable and volatile compounds like some lignans (B1203133). metbio.net For compounds such as picropodophyllotoxin, derivatization may be required to increase volatility and thermal stability, although some methods have been developed for lignan (B3055560) analysis without this step. nih.govresearchgate.net

In quantitative GC-MS analysis, Picropodophyllotoxin-d3 serves as an ideal internal standard. clearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to all samples, calibrators, and quality controls. libretexts.orgtdi-bi.com Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. metbio.net Since deuterated standards like this compound co-elute with the native analyte and have nearly identical extraction recovery and ionization efficiency, they provide the most accurate correction for potential matrix effects and procedural inconsistencies. scispace.comfda.gov.tw

The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for quantification. tdi-bi.comfda.gov.tw In SIM mode, the instrument is set to detect only specific mass-to-charge (m/z) fragments corresponding to the analyte and the internal standard. This enhances sensitivity and selectivity compared to a full scan. For Picropodophyllotoxin, characteristic ions would be monitored, while for this compound, the corresponding ions would be shifted by +3 mass units. The concentration of the analyte is determined by comparing the ratio of its peak area to the peak area of the known concentration of this compound. libretexts.org

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | Apolar WCOT fused silica (B1680970) column (e.g., 5% Phenyl Polysiloxane) nih.gov |

| Injection Mode | Splitless or Split (e.g., 1:15) metbio.net |

| Injector Temperature | 280 °C |

| Oven Program | Initial 150°C, ramp at 15°C/min to 320°C, hold for 5 min nih.gov |

| Carrier Gas | Helium at a constant flow rate metbio.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) fda.gov.tw |

| Ions Monitored (Analyte) | Hypothetical m/z: 414 (M+), 396, 229 |

| Ions Monitored (IS -d3) | Hypothetical m/z: 417 (M+), 399, 232 |

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) as an Internal Standard

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and most powerful technique for quantifying compounds like picropodophyllotoxin in complex biological matrices such as plasma or tissue extracts. nih.govlcms.czshimadzu.com.sg Its high sensitivity, specificity, and applicability to a wide range of non-volatile compounds make it superior to GC-MS for many bioanalytical applications. core.ac.uk

In this context, this compound is the gold standard for use as an internal standard. caymanchem.comcaymanchem.com The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting compounds from the sample matrix. clearsynth.comlcms.cz Because this compound has virtually identical chromatographic retention times and extraction behavior to the native analyte, it experiences the same matrix effects, allowing for reliable correction and highly accurate quantification. scispace.com

The most common acquisition mode for quantification is Multiple Reaction Monitoring (MRM). nih.gov In an MRM experiment, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass selectivity, significantly reducing background noise and enhancing specificity. For this compound, the precursor ion will have a mass 3 Da higher than the unlabeled compound, while the product ions may or may not retain the deuterium (B1214612) label, depending on the fragmentation pathway. nih.gov Research on related lignans shows common product ions resulting from the loss of the trimethoxyphenyl group or other structural fragments. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Comment |

|---|---|---|---|

| Picropodophyllotoxin (Analyte) | 415.1 ([M+H]⁺) | 397.1 | Quantifier ion, loss of H₂O |

| Picropodophyllotoxin (Analyte) | 415.1 ([M+H]⁺) | 229.1 | Qualifier ion, fragment related to lignan core nih.gov |

| This compound (Internal Standard) | 418.1 ([M+H]⁺) | 400.1 | Quantifier ion, loss of H₂O |

| This compound (Internal Standard) | 418.1 ([M+H]⁺) | 229.1 | Qualifier ion, fragment without deuterium label |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. ipb.ptnih.gov While mass spectrometry provides information on mass and fragmentation, NMR provides detailed insight into the molecular skeleton and the precise location of atoms relative to one another. karary.edu.sd For this compound, NMR is used to confirm the identity of the parent molecule and, crucially, to verify the position of the deuterium labels.

The structural confirmation is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. ipb.pt

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, the signals corresponding to the protons on the deuterated methoxy (B1213986) group would be absent or significantly reduced in intensity compared to the spectrum of the unlabeled compound. nih.gov

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbon atom directly attached to a deuterium atom will appear as a multiplet (typically a triplet) due to C-D coupling and will be shifted slightly upfield.

2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to establish connectivity within the molecule. ipb.pt Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with their directly attached carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons over two to three bonds. These experiments are vital for assigning all the complex signals in the picropodophyllotoxin skeleton and confirming the labeling site. shu.edu

By comparing the NMR spectra of the deuterated compound with the well-documented spectra of Picropodophyllotoxin, analysts can confirm its structural integrity and the success of the isotopic labeling. researchgate.netsinobiological.comsinobiological.com

| Atom Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Expected Change in -d3 Variant |

|---|---|---|---|

| H-1 | ~4.6 | ~73 | No change |

| H-2 | ~3.2 | ~45 | No change |

| 3', 5'-OCH₃ | ~3.75 (s, 6H) | ~56.5 | No change |

| 4'-OCH₃ | ~3.70 (s, 3H) | ~60.8 | ¹H signal absent; ¹³C signal becomes a small multiplet and shifts slightly upfield. |

| C-6 (Lactone C=O) | - | ~175 | No change |

Advanced Chromatographic Separation Techniques for this compound and Related Metabolites in Research Matrices

The effective separation of this compound from its isomers and potential metabolites is critical for accurate analysis and for preparative purification. researchgate.netnih.gov Given that picropodophyllotoxin is a stereoisomer of podophyllotoxin (B1678966), differing only in the configuration at the C-2 position, highly efficient chromatographic methods are required for their resolution. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique used for the separation of lignans. unl.edu Columns with a C18 stationary phase are frequently employed, along with a mobile phase consisting of a mixture of water and organic solvents like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid. nih.govnih.govjfda-online.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is typically necessary to achieve adequate separation of the closely related lignan isomers and their metabolites. nih.govresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher resolution, greater speed, and improved sensitivity compared to traditional HPLC. waters.com This makes it particularly well-suited for resolving complex mixtures containing multiple isomers and metabolites in research samples. lcms.cz

Counter-Current Chromatography (CCC): CCC is a preparative liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus eliminating irreversible adsorption of the sample. researchgate.netraco.cat It has been successfully applied to the separation and purification of podophyllotoxin and its analogs from crude plant extracts. raco.cat By using gradient elution modes, CCC can provide excellent resolution for separating compounds with similar polarities, such as Picropodophyllotoxin and Podophyllotoxin. researchgate.net

Comprehensive Two-Dimensional Liquid Chromatography (LCxLC): For exceptionally complex matrices, LCxLC offers a massive increase in peak capacity by combining two different chromatographic separation mechanisms (e.g., reversed-phase and hydrophilic interaction) in a single analysis. mdpi.com This powerful technique can resolve components that would otherwise co-elute in a one-dimensional separation. mdpi.com

These advanced techniques are essential for isolating this compound, studying its metabolic fate, and ensuring the purity of analytical standards. nih.govnih.gov

Molecular and Cellular Mechanism Investigations of Picropodophyllotoxin in in Vitro and Non Human Models

Modulation of Cell Cycle Progression

Picropodophyllotoxin has been shown to interfere with the normal progression of the cell cycle, a fundamental process for cell proliferation. Its effects are observed at multiple phases, leading to an arrest of cell division in various cancer cell models.

In certain cellular contexts, Picropodophyllotoxin induces a halt in the cell cycle at the G1 phase. Studies on human colorectal cancer cells (HCT116) have demonstrated that PPT treatment leads to a significant accumulation of cells in the G1 phase. nih.govjmb.or.kr This arrest is mechanistically linked to the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.govresearchgate.net The activation of this pathway is a crucial event that mediates the observed anti-proliferative effects and G1 arrest induced by PPT. nih.gov

The most frequently reported effect of Picropodophyllotoxin on the cell cycle is the induction of arrest at the G2/M transition phase. This has been observed in multiple cancer cell lines, including human esophageal squamous cell carcinoma (ESCC) and non-small cell lung cancer (NSCLC) cells. mdpi.comnih.govbiomolther.org The primary mechanism for this G2/M arrest is the ability of PPT to inhibit microtubule assembly, which is essential for the formation of the mitotic spindle required for cell division. nih.govresearchgate.net

Interestingly, detailed investigations have revealed that the G2/M accumulation is more specifically a mitotic arrest. nih.gov Rather than preventing entry into mitosis, PPT treatment allows cells to enter mitosis but prevents their progression through it, leading to an accumulation of cells in a pro-metaphase state with high levels of Cyclin B1/CDK1 activity. nih.gov This mitotic block is attributed to the microtubule-depolymerizing activity of the compound. nih.gov

While G1 and G2/M arrest are the predominant effects observed, some evidence suggests Picropodophyllotoxin and its related compounds can also affect the S phase of the cell cycle. researchgate.netresearchgate.net Studies have noted that some podophyllotoxin (B1678966) derivatives can trigger cell cycle arrest in the S phase. researchgate.net Furthermore, literature on tubulin modulators, a class to which Picropodophyllotoxin belongs, indicates a potential for causing cell-cycle modulation in the S or G2 phase. acs.org However, direct and extensive research focusing solely on Picropodophyllotoxin-induced S phase perturbations is less common compared to the well-documented G1 and G2/M arrest mechanisms.

The cell cycle arrest induced by Picropodophyllotoxin is orchestrated by the modulation of several key regulatory proteins. The specific proteins affected often depend on the cell type and the phase of arrest.

G1 Phase Regulation: In HCT116 colorectal cancer cells, PPT-induced G1 arrest is accompanied by the downregulation of proteins that promote G1 progression, such as Cyclin D1, cyclin-dependent kinase 2 (CDK2), and CDK6. nih.govjmb.or.kr Concurrently, there is an upregulation of cyclin-dependent kinase inhibitors (CKIs) p21 and p27, which act to halt the cell cycle. nih.govjmb.or.kr

G2/M Phase Regulation: In cell lines that undergo G2/M arrest, such as ESCC and gefitinib-resistant NSCLC cells, Picropodophyllotoxin treatment leads to a decrease in the expression of Cyclin B1 and its partner kinase cdc2 (CDK1). nih.govbiomolther.org Similar to G1 arrest, an increase in the expression of the inhibitors p21 and p27 is also observed in this context. nih.govbiomolther.org However, in some cancer cell lines, treatment results in an activation of the CDK1/Cyclin B1 complex, which is consistent with an arrest in the M-phase rather than at the G2/M checkpoint. nih.gov The effect on CDK1 can be complex, with some podophyllotoxin derivatives leading to its upregulation while others cause a decrease, suggesting context-dependent mechanisms. nih.gov

p53 Regulation: The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. While some podophyllotoxin derivatives have been shown to act through p53-dependent pathways, the direct and specific role of p53 in Picropodophyllotoxin-induced cell cycle arrest is still an area of ongoing investigation. nih.gov

The table below summarizes the observed effects of Picropodophyllotoxin on key cell cycle regulatory proteins in different cancer cell models.

| Cell Line | Phase of Arrest | Upregulated Proteins | Downregulated Proteins | Reference(s) |

| HCT116 (Colorectal) | G1 | p21, p27 | Cyclin D1, CDK2, CDK6 | nih.gov, jmb.or.kr |

| KYSE 30, KYSE 450 (Esophageal) | G2/M | p21, p27 | Cyclin B1, cdc2 (CDK1) | nih.gov |

| HCC827GR (NSCLC) | G2/M | p21 | Cyclin B1, cdc2 (CDK1) | biomolther.org |

| Various Cancer Cells | M | Activated CDK1/Cyclin B1 | - | nih.gov |

Induction of Programmed Cell Death Pathways

Beyond halting cell proliferation, Picropodophyllotoxin is a potent inducer of programmed cell death, or apoptosis, in cancer cells. This is a critical component of its anticancer activity.

The apoptotic process initiated by Picropodophyllotoxin is largely dependent on the activation of a family of cysteine proteases known as caspases. nih.govnih.gov These enzymes are the central executioners of apoptosis. Research has consistently shown that PPT treatment leads to the activation of multiple caspases in various cancer cell lines, including esophageal, colorectal, and non-small cell lung cancer cells. jmb.or.krmdpi.combiomolther.org

Activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3, is a hallmark of PPT-induced apoptosis. frontiersin.org Specifically, studies in gefitinib-resistant NSCLC cells (HCC827GR) demonstrated a broad activation of caspases-1, -3, -4, -5, -6, -7, -8, and -9 following treatment. biomolther.org This multi-caspase activation signifies the engagement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. mdpi.comresearchgate.net The process is often preceded by events such as the generation of ROS, loss of mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytosol. nih.govmdpi.comresearchgate.net The caspase-dependent nature of this cell death is confirmed by experiments showing that a pan-caspase inhibitor, Z-VAD-FMK, can attenuate PPT-induced apoptosis. nih.govnih.govjmb.or.kr

The table below details the caspases known to be activated by Picropodophyllotoxin treatment in cellular models.

| Cell Line / Model | Activated Caspases | Pathway | Reference(s) |

| HCT116 (Colorectal) | Multi-caspase activity (caspase-dependent) | Intrinsic (ROS-mediated) | nih.gov, researchgate.net, jmb.or.kr |

| KYSE 30, KYSE 450 (Esophageal) | Multi-caspase activity | Intrinsic/Extrinsic | mdpi.com, nih.gov, researchgate.net |

| HCC827GR (NSCLC) | Caspase-1, -3, -4, -5, -6, -7, -8, -9 | Intrinsic/Extrinsic | biomolther.org |

| General Cancer Models | Caspase-3, -8, -9 (by derivatives) | Intrinsic/Extrinsic | frontiersin.org, researchgate.net |

Role of Reactive Oxygen Species (ROS) Generation in Cellular Responses

Picropodophyllotoxin (PPT) has been shown to induce the generation of reactive oxygen species (ROS) in various cancer cell lines, a key mechanism contributing to its cytotoxic effects. In human colorectal cancer cells (HCT116), treatment with PPT leads to an increase in intracellular ROS levels. nih.govdoi.or.kr This elevation in ROS is a critical mediator of PPT-induced apoptosis. The use of an antioxidant agent, N-acetyl-L-cysteine (NAC), was found to inhibit the phosphorylation of p38 MAPK, a downstream effector of ROS, and subsequently rescue the cells from PPT-induced cell death, highlighting the pivotal role of ROS in this process. nih.govdoi.or.kr

Similarly, in gefitinib-resistant non-small cell lung cancer (NSCLC) cells (HCC827GR), PPT treatment resulted in a dose-dependent increase in ROS production. biomolther.org The viability of these cells was significantly restored when co-treated with the ROS scavenger NAC, further confirming that ROS generation is a key mechanism of PPT's anticancer activity in this context. biomolther.org

Studies on human esophageal squamous cell carcinoma (ESCC) cells (KYSE 30 and KYSE 450) also demonstrated that PPT provokes apoptosis through the generation of intracellular ROS. mdpi.comresearchgate.net This increase in ROS was linked to the activation of JNK/p38 MAPK signaling pathways, which are known to be involved in apoptosis. mdpi.com Furthermore, in oral squamous cell carcinoma (OSCC) cells (HN22 and HSC4), PPT-induced apoptosis was found to be mediated by excessive ROS generation. techscience.comsciopen.com Pretreatment with NAC almost completely blocked the apoptotic effects of PPT, underscoring the essential role of ROS in triggering cell death in these cancer cells. techscience.comsciopen.com

Table 1: Effect of Picropodophyllotoxin on ROS Generation in Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | References |

|---|---|---|---|

| HCT116 | Colorectal Cancer | Induces ROS generation, leading to p38 MAPK-mediated apoptosis. | nih.gov, doi.or.kr |

| HCC827GR | Non-Small Cell Lung Cancer | Increases ROS production, and the effect is reversed by NAC. | biomolther.org |

| KYSE 30 & KYSE 450 | Esophageal Squamous Cell Carcinoma | Induces apoptosis via ROS-mediated activation of JNK/p38 MAPK pathways. | mdpi.com, researchgate.net |

| HN22 & HSC4 | Oral Squamous Cell Carcinoma | Triggers apoptosis through excessive ROS generation, which is blocked by NAC. | techscience.com, sciopen.com |

Endoplasmic Reticulum Stress-Mediated Pathways

The endoplasmic reticulum (ER) is a critical organelle for protein folding, and disruptions in its function can lead to ER stress and trigger cell death. j-organoid.orgplos.org Picropodophyllotoxin has been found to induce ER stress in cancer cells, contributing to its apoptotic effects. In human esophageal squamous cell carcinoma (ESCC) cells, treatment with PPT led to the regulation of ER stress-related proteins. mdpi.comresearchgate.net This suggests that the induction of ER stress is a component of the molecular mechanism by which PPT causes apoptosis in these cells.

In gefitinib-resistant non-small cell lung cancer cells (HCC827GR), PPT treatment resulted in an increase in the levels of ER stress markers GRP78 and CHOP. biomolther.org These proteins are key components of the unfolded protein response (UPR), a signaling pathway activated by ER stress. mdpi.comelifesciences.org The upregulation of these markers indicates that PPT disrupts ER homeostasis, leading to the activation of pro-apoptotic pathways. biomolther.org

Furthermore, in human colorectal cancer cells (HCT116), PPT treatment was shown to increase the expression of ER stress-related proteins GRP78, CHOP, and the death receptors DR4 and DR5. nih.gov The activation of these downstream effectors of ER stress points to a clear link between PPT-induced ER stress and the initiation of apoptosis.

Table 2: Picropodophyllotoxin-Induced Endoplasmic Reticulum Stress Markers

| Cell Line | Cancer Type | Upregulated ER Stress Markers | References |

|---|---|---|---|

| KYSE 30 & KYSE 450 | Esophageal Squamous Cell Carcinoma | Regulation of ER stress-related proteins | mdpi.com, researchgate.net |

| HCC827GR | Non-Small Cell Lung Cancer | GRP78, CHOP | biomolther.org |

| HCT116 | Colorectal Cancer | GRP78, CHOP, DR4, DR5 | nih.gov |

Mitochondrial Dysfunction and Its Contribution to Cell Death

Mitochondria play a central role in the intrinsic pathway of apoptosis. Picropodophyllotoxin has been demonstrated to induce mitochondrial dysfunction, a key step in its mechanism of inducing cell death in various cancer models. In gefitinib-resistant non-small cell lung cancer (NSCLC) cells (HCC827GR), PPT treatment led to a significant depolarization of the mitochondrial membrane potential (MMP). biomolther.org This disruption of the MMP is a hallmark of mitochondrial-mediated apoptosis. The study also observed a decrease in the levels of anti-apoptotic proteins like Bcl-xL and Mcl-1, and an increase in the pro-apoptotic protein Bad. biomolther.org Furthermore, PPT induced the release of cytochrome c from the mitochondria into the cytosol and increased the expression of Apaf-1, leading to caspase-dependent apoptosis. biomolther.org

Similarly, in human colorectal cancer cells (HCT116), PPT was found to induce depolarization of the inner mitochondrial membrane, indicating mitochondrial damage. nih.govdoi.or.kr This was accompanied by caspase-dependent apoptosis, which could be attenuated by a pan-caspase inhibitor, Z-VAD-FMK. nih.govdoi.or.kr

In human esophageal squamous cell carcinoma (ESCC) cells (KYSE 30 and KYSE 450), PPT treatment resulted in a loss of MMP. mdpi.comresearchgate.net This was associated with a decrease in mitochondrial cytochrome c and a corresponding increase in cytosolic cytochrome c, confirming the release of this pro-apoptotic factor from the mitochondria. mdpi.com The study also noted changes in the expression of Bcl-2 family proteins, with a decrease in Mcl-1 and an increase in Bax and Bid, further supporting the role of the mitochondrial pathway in PPT-induced apoptosis. researchgate.net

Table 3: Effects of Picropodophyllotoxin on Mitochondrial Function

| Cell Line | Key Findings | References |

|---|---|---|

| HCC827GR | Depolarization of MMP, altered expression of Bcl-2 family proteins, cytochrome c release, increased Apaf-1. | biomolther.org |

| HCT116 | Depolarization of the inner mitochondrial membrane, caspase-dependent apoptosis. | nih.gov, doi.or.kr |

| KYSE 30 & KYSE 450 | Loss of MMP, cytochrome c release, altered expression of Bcl-2 family proteins. | mdpi.com, researchgate.net |

Specific Molecular Target Interactions

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

While its epimer, podophyllotoxin, is a known inhibitor of tubulin polymerization, picropodophyllotoxin (PPT) is generally considered to have weak or no activity against tubulin assembly. biomolther.orgscbt.comnih.gov Microtubules, which are dynamic polymers of tubulin, are crucial for various cellular processes, including mitosis, and their disruption can lead to cell cycle arrest and apoptosis. nih.govcytoskeleton.com

Despite its structural similarity to podophyllotoxin, studies have indicated that PPT does not significantly inhibit tubulin polymerization. biomolther.org This suggests that the primary mechanism of action for PPT's anticancer effects is distinct from that of podophyllotoxin and other tubulin-targeting agents. The development of podophyllotoxin analogues has led to two main classes of compounds: those that inhibit tubulin polymerization and those that inhibit topoisomerase II. nih.gov PPT does not fall into the former category.

DNA Topoisomerase II Inhibition

Similar to its lack of activity on tubulin polymerization, picropodophyllotoxin is not a potent inhibitor of DNA topoisomerase II. biomolther.org DNA topoisomerase II is an essential enzyme that alters DNA topology and is a target for several anticancer drugs, including the podophyllotoxin derivative etoposide (B1684455). abcam.comresearchgate.net These drugs typically stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and cell death. nih.govresearchgate.net

Research has shown that while some analogues of podophyllotoxin are designed to selectively inhibit DNA topoisomerase II, PPT itself does not exhibit significant inhibitory activity against this enzyme. biomolther.orgnih.gov This further distinguishes its mechanism of action from other related lignans (B1203133) used in cancer therapy.

Insulin-like Growth Factor 1 Receptor (IGF-1R) Kinase Inhibition

A primary and well-established molecular target of picropodophyllotoxin is the insulin-like growth factor 1 receptor (IGF-1R). caymanchem.combio-techne.comthermofisher.in PPT is a potent and selective inhibitor of IGF-1R kinase activity, with studies showing inhibition of IGF-1R autophosphorylation at nanomolar concentrations (IC50 ~ 1 nM). caymanchem.combio-techne.com It exhibits high selectivity for IGF-1R over other receptor tyrosine kinases such as the insulin (B600854) receptor, EGFR, FGFR, and PDGFR. caymanchem.combio-techne.com

The inhibition of IGF-1R by PPT has significant downstream effects. It has been shown to reduce the phosphorylation of Akt and Erk1/2, key components of signaling pathways that promote cell survival and proliferation. abcam.com By blocking IGF-1R signaling, PPT can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis in various cancer cell lines. caymanchem.comapexbt.com For instance, in multiple myeloma cells, inhibition of IGF-1R by PPT leads to G2/M phase accumulation and apoptosis. apexbt.com In colon carcinoma cell lines, PPT has been shown to inhibit cell proliferation and migration. apexbt.com In vivo studies using mouse xenograft models have demonstrated that PPT can lead to tumor regression. caymanchem.comapexbt.com

Table 4: Picropodophyllotoxin as an IGF-1R Inhibitor

| Parameter | Finding | References |

|---|---|---|

| Target | Insulin-like Growth Factor 1 Receptor (IGF-1R) | caymanchem.com, bio-techne.com, thermofisher.in |

| IC50 (IGF-1R autophosphorylation) | ~1 nM | caymanchem.com, bio-techne.com |

| Selectivity | High selectivity over Insulin Receptor, EGFR, FGFR, PDGFR | caymanchem.com, bio-techne.com |

| Downstream Effects | Reduces pAkt and pErk1/2 | abcam.com |

| Cellular Outcomes | G2/M cell cycle arrest, apoptosis, inhibition of proliferation and migration | caymanchem.com, apexbt.com |

Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition (MET) Kinase Modulation

Picropodophyllotoxin (PPT), a derivative from the roots of Podophyllum hexandrum, has been identified as a dual inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition (MET) kinases in non-small-cell lung cancer (NSCLC) cells. nih.gov In gefitinib-resistant NSCLC cells, which can develop resistance through mechanisms like MET overexpression, PPT has shown the ability to inhibit both EGFR and MET activity. nih.gov

Research indicates that PPT directly binds to both EGFR and MET, leading to a reduction in their kinase activities. nih.gov This dual-targeting action results in the decreased phosphorylation of downstream signaling proteins, including AKT and ERK. nih.gov The modulation of EGFR and MET by PPT presents a potential strategy for overcoming gefitinib (B1684475) resistance in NSCLC. nih.gov While some studies have focused on its role as an insulin-like growth factor 1 receptor (IGF1R) inhibitor with no activity at the EGFR, more recent findings highlight its direct interaction and inhibition of both EGFR and MET kinases. nih.govbio-techne.comrndsystems.com

| Target Kinase | Effect of Picropodophyllotoxin | Downstream Effect | Cell Line Context |

| EGFR | Inhibition of kinase activity through direct binding. nih.gov | Decreased phosphorylation of AKT and ERK. nih.gov | Gefitinib-resistant non-small-cell lung cancer (NSCLC) cells. nih.gov |

| MET | Inhibition of kinase activity through direct binding. nih.gov | Decreased phosphorylation of AKT and ERK. nih.gov | Gefitinib-resistant non-small-cell lung cancer (NSCLC) cells. nih.gov |

Signaling Pathway Perturbations

Picropodophyllotoxin has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways in human esophageal squamous cell carcinoma (ESCC) and colorectal cancer cells. nih.govjmb.or.krkoreascience.kr This activation is a critical component of its pro-apoptotic mechanism. nih.govnih.gov In ESCC cells, the activation of JNK/p38 pathways is mediated by an increase in reactive oxygen species (ROS). nih.gov Similarly, in HCT116 colorectal cancer cells, PPT-induced apoptosis is linked to ROS generation and subsequent activation of the p38 MAPK signaling pathway. jmb.or.krkoreascience.krnih.gov

The JNK and p38 MAPK pathways are known to be activated by various cellular stresses, including oxidative stress, and play a significant role in regulating cell cycle arrest, growth inhibition, and apoptosis. jmb.or.krscienceopen.com The activation of JNK and p38 can influence the activity of Bcl-2 family proteins, which are key regulators of apoptosis. nih.gov The phosphorylation of p38 MAPK, enhanced by PPT, can be inhibited by antioxidants, further underscoring the role of ROS in this signaling cascade. koreascience.kr

The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govscientificarchives.com Dysregulation of this pathway is a common feature in many cancers. mdpi.commdpi.com Picropodophyllotoxin has been observed to modulate this pathway. Specifically, treatment with PPT leads to a reduction in the phosphorylation of AKT (pAKT). nih.govstressmarq.com The inhibition of EGFR and MET by PPT directly contributes to the decreased phosphorylation of AKT. nih.gov

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes, and its inhibition can lead to the suppression of cell growth and survival in tumor cells. nih.govmdpi.comnih.gov The reduction of pAKT levels by PPT is a key indicator of its inhibitory effect on this critical survival pathway. stressmarq.com

The ATM/p53/p21 pathway is a critical signaling cascade activated in response to DNA damage, leading to cell cycle arrest and apoptosis. plos.orgnih.govresearchgate.net While direct studies comprehensively detailing Picropodophyllotoxin's effects on the entire ATM/p53/p21 axis are emerging, the induction of apoptosis and cell cycle arrest by PPT in various cancer cell lines suggests a potential modulation of this pathway. researchgate.netresearchgate.net The tumor suppressor protein p53 and its downstream target p21 are key regulators of cell fate following cellular stress. plos.orgnih.gov Activation of this pathway can lead to a blockade in the G1/S transition of the cell cycle. tmu.edu.cn Functional defects in the ATM-p53-p21 pathway have been linked to resistance to therapy and poor prognosis in some cancers. nih.gov

Cellular Phenotypic Responses in Model Systems

Picropodophyllotoxin has demonstrated significant antiproliferative effects across a wide range of cancer cell lines. bio-techne.comrndsystems.comresearchgate.net This activity has been observed in human esophageal squamous cell carcinoma (ESCC), colorectal cancer, non-small cell lung cancer, and oral squamous cell carcinoma (OSCC) cells. nih.govnih.govresearchgate.net

In ESCC cell lines such as KYSE 30, KYSE 70, KYSE 410, KYSE 450, and KYSE 510, PPT has been shown to reduce cell viability and colony formation in a dose- and time-dependent manner. researchgate.net Similarly, in the HCT116 colorectal cancer cell line, PPT inhibits cell proliferation and decreases colony formation. nih.gov The antiproliferative effects of PPT are often associated with the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net For instance, in HCT116 cells, PPT induces G1 phase cell cycle arrest. koreascience.krnih.gov

| Cell Line | Cancer Type | Observed Antiproliferative Effects |

| KYSE 30, KYSE 70, KYSE 410, KYSE 450, KYSE 510 | Esophageal Squamous Cell Carcinoma | Reduced cell viability and colony formation. researchgate.net |

| HCT116 | Colorectal Cancer | Inhibition of cell proliferation, decreased colony formation, and induction of G1 phase arrest. nih.gov |

| Gefitinib-resistant NSCLC cells | Non-Small Cell Lung Cancer | Inhibition of cell growth. nih.gov |

| HN22 | Oral Squamous Cell Carcinoma | Reduction in cell viability and colony formation. researchgate.net |

| Multiple Myeloma cell lines | Multiple Myeloma | Exhibits antiproliferative effects. bio-techne.comrndsystems.com |

Inhibition of Anchorage-Independent Growth in Cell Culture Assays

Picropodophyllotoxin (PPT) has been shown to effectively inhibit anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity, across various cancer cell lines. This capability is typically assessed using soft agar (B569324) colony formation assays, which measure the ability of cancer cells to proliferate without a solid substrate.

In studies involving human esophageal squamous cell carcinoma (ESCC) cells, specifically the KYSE 30 and KYSE 450 lines, treatment with PPT led to a dose-dependent decrease in the number and size of colonies formed in soft agar. This indicates that PPT can suppress the long-term proliferative and survival capacity of these cancer cells. Similar findings were observed in human colorectal cancer cells (HCT116), where PPT treatment progressively inhibited both the number and size of colonies.

The inhibitory effect of PPT on anchorage-independent growth has also been confirmed in gefitinib-resistant non-small cell lung cancer (NSCLC) cells (HCC827GR), demonstrating its potential to overcome certain types of drug resistance. Furthermore, research on oral squamous cell carcinoma (OSCC) has shown that PPT reduces the colony formation capacity of these cells, reinforcing its broad anti-proliferative activity.

The table below summarizes the findings from various in vitro studies on the inhibition of anchorage-independent growth by Picropodophyllotoxin.

<td class="px-4 py- </div>| Cell Line | Cancer Type | Key Findings | Citation |

|---|---|---|---|

Pre Clinical Biological Activity Assessments of Picropodophyllotoxin in in Vitro and Select Non Human in Vivo Models Excluding Clinical Applications

Cytotoxicity Profiling in Various Cancer Cell Lines for Research Purposes

Picropodophyllotoxin has demonstrated significant cytotoxic and anti-proliferative effects across a diverse range of human cancer cell lines in vitro. tocris.com These activities are attributed to several mechanisms, including the induction of cell cycle arrest and apoptosis, making it a compound of interest in oncological research.

Initial studies identified Picropodophyllotoxin as a potent and selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), a key receptor in malignant cell growth. caymanchem.commedchemexpress.com It was shown to inhibit IGF-1R autophosphorylation with a half-maximal inhibitory concentration (IC50) of approximately 1 nM. tocris.comcaymanchem.comrndsystems.com This inhibition of the IGF-1R pathway was observed to induce G2/M phase cell cycle arrest and apoptosis in multiple myeloma cells. mdpi.comcaymanchem.com However, subsequent research has suggested that its cytotoxic effects may not be solely dependent on IGF-1R inhibition. aacrjournals.orgaacrjournals.org Some studies found that the cytotoxic effects of PPT correlated more closely with tubulin inhibitors than with IGF-IR inhibitors, suggesting it may also act by destabilizing microtubules. aacrjournals.org

Further investigations have revealed that Picropodophyllotoxin can target other critical signaling pathways. In gefitinib-resistant non-small cell lung cancer (NSCLC) cells, PPT was found to dually target and inhibit the kinase activity of both the Epidermal Growth Factor Receptor (EGFR) and MET proto-oncogene, receptor tyrosine kinase (MET). biomolther.org

A common mechanism underlying PPT's cytotoxicity is the induction of apoptosis. This programmed cell death is often mediated by the generation of reactive oxygen species (ROS). nih.govmdpi.com In human esophageal squamous cell carcinoma (ESCC) and colorectal cancer cells, PPT-induced apoptosis is linked to the activation of the JNK/p38 MAPK signaling pathways, which are triggered by oxidative stress. nih.govmdpi.comresearchgate.net This process involves the loss of mitochondrial membrane potential and the activation of multiple caspases. nih.govmdpi.com In colorectal cancer cells, PPT was specifically shown to induce cell cycle arrest at the G1 phase. nih.gov

The cytotoxic potency of Picropodophyllotoxin varies across different cancer cell lines, as demonstrated by the following IC50 values from various in vitro studies.

Table 1: IC50 Values of Picropodophyllotoxin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Duration (hours) | Citation |

|---|---|---|---|---|

| HCT116 | Colorectal Cancer | 0.55 | 24 | nih.gov |

| HCT116 | Colorectal Cancer | 0.28 | 48 | nih.gov |

| HT29 | Colorectal Cancer | ~0.3 - 0.6 | Not Specified | researchgate.net |

| DLD1 | Colorectal Cancer | ~0.3 - 0.6 | Not Specified | researchgate.net |

| Caco2 | Colorectal Cancer | ~0.3 - 0.6 | Not Specified | researchgate.net |

| KYSE 30 | Esophageal Squamous Cell Carcinoma | 0.15 | Not Specified | mdpi.com |

| KYSE 70 | Esophageal Squamous Cell Carcinoma | 0.32 | Not Specified | mdpi.com |

| KYSE 410 | Esophageal Squamous Cell Carcinoma | 0.15 | Not Specified | mdpi.com |

| KYSE 450 | Esophageal Squamous Cell Carcinoma | 0.26 | Not Specified | mdpi.com |

| KYSE 510 | Esophageal Squamous Cell Carcinoma | 0.24 | Not Specified | mdpi.com |

| HN22 | Oral Squamous Cell Carcinoma | 0.217 | 48 | techscience.com |

| HSC4 | Oral Squamous Cell Carcinoma | 0.683 | 48 | techscience.com |

| RPMI 8226 | Multiple Myeloma | ~0.24 - 0.33 | Not Specified | apexbt.com |

| Karpas707 | Multiple Myeloma | ~0.24 - 0.33 | Not Specified | apexbt.com |

| LP-1 | Multiple Myeloma | ~0.24 - 0.33 | Not Specified | apexbt.com |

| OPM-2 | Multiple Myeloma | ~0.24 - 0.33 | Not Specified | apexbt.com |

Studies on Anti-Infective Properties in Non-Human or in vitro Model Organisms

The anti-infective potential of podophyllotoxins, including Picropodophyllotoxin, has been explored in several pre-clinical models. The parent compound, podophyllotoxin (B1678966), is noted for its antiviral activity and is used in the treatment of condyloma acuminatum, which is caused by the human papillomavirus (HPV). nih.govnih.gov Research has also indicated that podophyllotoxin can inhibit the replication of the measles virus and herpes simplex virus type I (HSV-1). nih.gov

However, studies focusing specifically on Picropodophyllotoxin have yielded different results. In an in vitro evaluation against several herpes simplex virus strains, Picropodophyllotoxin was found to be inactive at the tested concentrations. scispace.com This contrasts with deoxypodophyllotoxin, another related lignan (B3055560), which showed high potency against all tested HSV strains. researchgate.net

In the context of antibacterial research, extracts from plants containing podophyllotoxins have shown activity against various bacteria. mdpi.com For instance, extracts from P. hexandrum were effective against Gram-positive bacteria. mdpi.com Podophyllotoxin itself demonstrated activity against Staphylococcus aureus and Escherichia coli. mdpi.com While these findings point to the anti-infective potential of the broader chemical class, specific and potent antibacterial activity has not been a prominent feature in the reported profile of Picropodophyllotoxin itself. nih.govfarmaciajournal.com One study noted that fractions from Linum arboreum containing both podophyllotoxin and picropodophyllotoxin exhibited only weak antimicrobial activity. farmaciajournal.com

Table 2: Summary of Anti-Infective Research on Podophyllotoxins

| Compound/Extract | Organism(s) | Finding | Citation |

|---|---|---|---|

| Podophyllotoxin | Human Papillomavirus (HPV) | Active, used for condyloma acuminatum. | nih.govnih.gov |

| Podophyllotoxin | Measles virus, Herpes Simplex Virus I | Inhibits replication. | nih.gov |

| Podophyllotoxin Congeners | Sindbis virus, Cytomegalovirus | Determined to be useful antiviral compounds. | nih.gov |

| Picropodophyllotoxin | Herpes Simplex Virus (HSV) | Inactive at tested levels. | scispace.com |

| Podophyllotoxin | Staphylococcus aureus, Escherichia coli | Showed antibacterial activity. | mdpi.com |

Immunomodulatory Research in Defined Non-Human Biological Systems

The immunomodulatory effects of podophyllotoxin and its derivatives have been noted in scientific literature, although specific research focusing solely on Picropodophyllotoxin is limited. The broader class of podophyllotoxin derivatives has been described as having several pharmaceutical properties, including immunosuppressive activities. nih.gov This suggests a potential interaction with the immune system that could be of interest for research purposes.

Peptides derived from MHC class I molecules have been shown to exert immunomodulatory effects, and research into these mechanisms provides a framework for how other small molecules might influence immune responses. nih.gov For instance, such peptides can modulate the activity of heat shock proteins, which in turn affects immune effector functions. nih.gov

In the context of cancer therapy research, treatments that induce immunogenic cell death are of great interest for developing strategies like dendritic cell (DC) vaccines. mdpi.com While not directly studying Picropodophyllotoxin, research on photodynamic therapy (PDT) shows that this method of inducing tumor cell death can lead to superior immunogenicity compared to other methods, resulting in enhanced DC phagocytosis, T-cell activation, and cytolytic activity in vitro. mdpi.com The ability of Picropodophyllotoxin to induce apoptosis raises research questions about whether this cell death is immunogenic and could be harnessed for similar applications.

Studies on polysaccharides from other natural sources have demonstrated direct immunomodulatory effects on macrophage cells in vitro, including the stimulation of phagocytic function and the release of cytokines. mdpi.com Although chemically distinct, these studies highlight the established in vitro models used to screen for immunomodulatory activity, which could be applied to further investigate Picropodophyllotoxin.

Table 3: Mentioned Compounds in This Article

| Compound Name |

|---|

| Picropodophyllotoxin |

| Picropodophyllotoxin-d3 |

| Podophyllotoxin |

| Etoposide (B1684455) |

| Teniposide |

| Gefitinib (B1684475) |

| Savolitinib |

| Deoxypodophyllotoxin |

| AEW541 |

| Justicidin A |

| Diphyllin |

| α-peltatin |

| β-peltatin |

| Isopicropodophyllone |

| 4′-demethyldeoxypodophyllotoxin |

Metabolic Fate and Pharmacokinetic Research Insights of Picropodophyllotoxin D3 in Experimental Systems

In Vitro Metabolic Stability and Metabolite Identification Using Deuterated Standards

In vitro metabolic stability assays are fundamental for predicting a drug's in vivo half-life and clearance. These experiments typically involve incubating the parent drug with liver microsomes or hepatocytes and monitoring its disappearance over time. The use of a deuterated standard like Picropodophyllotoxin-d3 is crucial in this context, primarily serving as an internal standard for accurate quantification via mass spectrometry. researchgate.netnih.gov

Deuterated standards, which are chemically identical to the analyte but have a higher mass due to the deuterium (B1214612) atoms, co-elute with the analyte during chromatographic separation. researchgate.net This allows for correction of any variability during sample preparation and analysis, such as extraction loss or ionization suppression in the mass spectrometer, leading to highly accurate and precise quantification. nih.govnih.gov

In metabolite identification studies, while the non-labeled Picropodophyllotoxin is incubated to generate metabolites, this compound is spiked into the sample just before analysis. This helps in the precise quantification of the remaining parent drug and the formed metabolites. The metabolic profile of Picropodophyllotoxin likely involves hydroxylation and other phase I reactions, followed by phase II conjugation to increase water solubility for excretion. wikipedia.orgmdpi.com

Table 1: Role of Deuterated Standards in Metabolic Stability Studies

| Parameter | Description | Role of this compound |

|---|---|---|

| Analyte | Picropodophyllotoxin (PPT) | Not applicable |

| Internal Standard | This compound (PPT-d3) | Used as a reference for quantification. Corrects for analytical variability. |

| Matrix | Liver Microsomes, Hepatocytes | Biological system where metabolism occurs. |

| Primary Outcome | In-vitro half-life (t½), Intrinsic Clearance (CLint) | PPT-d3 ensures the accuracy of the measurements used to calculate these parameters. |

| Analytical Method | LC-MS/MS | PPT-d3 is distinguished from PPT by its higher mass, allowing simultaneous detection and quantification. |

Enzyme Kinetics with Cytochrome P450 Isozymes and Other Metabolizing Enzymes in Experimental Models

To understand the specific enzymes responsible for a drug's metabolism, kinetic studies are performed with individual cytochrome P450 (CYP) isozymes. sigmaaldrich.comnih.gov CYPs are a superfamily of enzymes that are the primary drivers of phase I metabolism for a vast number of drugs. wikipedia.orgksumsc.com Identifying which CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) metabolize Picropodophyllotoxin is essential for predicting potential drug-drug interactions. mdpi.com

In these assays, recombinant human CYP isozymes are incubated with varying concentrations of the substrate (Picropodophyllotoxin). sigmaaldrich.com The rate of metabolite formation is measured to determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This compound would be used here again as the internal standard for the quantification of the substrate and its metabolites. medchemexpress.commedchemexpress.com While specific kinetic data for Picropodophyllotoxin is not publicly available, the general procedure involves determining which isozymes show the highest turnover rate for the compound.

Table 2: Conceptual Enzyme Kinetic Parameters for Picropodophyllotoxin Metabolism

| CYP Isozyme | Role in Drug Metabolism | Conceptual Km (µM) for PPT | Conceptual Vmax (pmol/min/pmol CYP) for PPT |

|---|---|---|---|

| CYP3A4 | Metabolizes ~50% of clinical drugs. mdpi.com | 5 | 100 |

| CYP2D6 | Metabolizes ~25% of clinical drugs. | 20 | 30 |

| CYP2C9 | Metabolizes various NSAIDs, warfarin. ksumsc.com | 50 | 15 |

| CYP1A2 | Metabolizes theophylline, caffeine. ksumsc.com | >100 | <5 |

Note: This table is illustrative. Actual kinetic values require experimental determination.

Protein Binding Studies in Non-Human Biological Fluids

The extent to which a drug binds to plasma proteins, such as albumin, significantly influences its distribution and availability to target tissues. frontiersin.org Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. Therefore, determining the plasma protein binding (PPB) is a critical step in preclinical research.

Studies are conducted using plasma from preclinical species (e.g., mouse, rat, dog) to understand the compound's behavior in vivo. frontiersin.org Common methods include equilibrium dialysis, ultrafiltration, and ultracentrifugation. In these experiments, a known concentration of Picropodophyllotoxin is incubated with plasma. After separation of the free drug from the protein-bound drug, the concentration in the respective fractions is measured. The use of this compound as an internal standard during the LC-MS/MS analysis of the fractions ensures accurate determination of the unbound fraction (fu). medchemexpress.com

Table 3: Illustrative Plasma Protein Binding of Picropodophyllotoxin in Preclinical Species

| Species | Major Plasma Proteins | % Bound (Illustrative) | Unbound Fraction (fu) (Illustrative) |

|---|---|---|---|

| Mouse | Albumin, Alpha-1-acid glycoprotein | 98.5% | 0.015 |

| Rat | Albumin, Alpha-1-acid glycoprotein | 99.2% | 0.008 |

| Dog | Albumin, Alpha-1-acid glycoprotein | 97.9% | 0.021 |

| Human | Albumin, Alpha-1-acid glycoprotein | 99.5% | 0.005 |

Note: This table presents hypothetical data to illustrate the concept of plasma protein binding.

Bioanalysis of this compound in Pre-Clinical Research Samples

Bioanalysis is the quantitative measurement of drugs and their metabolites in biological fluids, such as plasma, urine, or tissue homogenates. stanford.edu For preclinical pharmacokinetic studies, a robust and sensitive bioanalytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity. nih.gov

In the analysis of samples from preclinical studies of Picropodophyllotoxin, this compound plays its most direct role. medchemexpress.commedchemexpress.com A fixed amount of the deuterated standard is added to every sample and calibration standard. During LC-MS/MS analysis, the instrument monitors a specific mass transition for the parent drug and another for the deuterated internal standard. The ratio of the analyte's peak area to the internal standard's peak area is used to construct the calibration curve and quantify the drug concentration in the unknown samples. This method corrects for any potential inconsistencies during the multi-step sample preparation and analysis process. waters.com

Table 4: Typical LC-MS/MS Parameters for Bioanalysis of Picropodophyllotoxin (PPT)

| Parameter | Picropodophyllotoxin (Analyte) | This compound (Internal Standard) |

|---|---|---|

| Chemical Formula | C₂₂H₂₂O₈ | C₂₂H₁₉D₃O₈ |

| Molecular Weight | 414.41 | 417.43 |

| Precursor Ion (m/z) | 415.1 | 418.1 |

| Product Ion (m/z) | 397.1 | 400.1 |

| Chromatography | Reversed-Phase C18 column | Reversed-Phase C18 column |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

Note: Mass transitions are hypothetical and must be optimized experimentally.

Computational and Structural Biology Approaches in Picropodophyllotoxin Research

Molecular Docking Simulations for Target Identification and Ligand Binding Mode Analysis

Molecular docking is a pivotal computational technique used to predict how a ligand, such as Picropodophyllotoxin, binds to a macromolecular target, typically a protein. nih.gov This method is instrumental in identifying potential molecular targets and elucidating the specific binding orientation of the ligand within the active site. nih.govresearchgate.net For Picropodophyllotoxin and its parent compounds, docking studies have been crucial in identifying and validating therapeutic targets.

Picropodophyllotoxin (also known as PPP) is recognized as a potent and selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). caymanchem.com Molecular docking simulations help to model the interaction between Picropodophyllotoxin and the IGF-1R kinase domain, providing insights into the residues responsible for its inhibitory activity. In broader studies involving podophyllotoxin (B1678966) derivatives, molecular docking has been employed to compare binding affinities against known targets like tubulin and topoisomerase II. nih.gov These simulations can generate a docking score, which estimates the binding affinity; a more negative score typically indicates a stronger interaction. nih.gov For instance, studies on podophyllotoxin derivatives revealed significantly better docking scores against tubulin compared to topoisomerase, suggesting tubulin is the more probable target. nih.gov

The analysis of the docked pose reveals the binding mode, detailing crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. youtube.com By understanding these interactions, researchers can rationalize the compound's activity and guide the design of new analogues with improved potency and selectivity. hilarispublisher.com

Table 1: Example of Molecular Docking Results for Podophyllotoxin Derivatives This table illustrates typical data obtained from docking studies, as seen in research on related compounds.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Tubulin | Podophyllotoxin Derivative A | -12.200 | Cys241, Leu248, Ala316 |

| Topoisomerase II | Podophyllotoxin Derivative A | -4.511 | Asp551, Arg503, Tyr804 |

| IGF-1R | Picropodophyllotoxin | Not Specified | Met1052, Leu1081, Phe1137 |

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics and Conformational Studies

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. mdpi.com MD simulations calculate the motion of atoms in the system, providing critical insights into the stability of the binding mode, the flexibility of the protein, and the conformational changes that may occur upon ligand binding. mdpi.comescholarship.org

For a compound like Picropodophyllotoxin, MD simulations can be initiated using the best-docked pose from molecular docking studies. mdpi.com The simulation tracks the trajectory of the complex, allowing for the analysis of its dynamic behavior in a simulated physiological environment. mdpi.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different regions of the protein, highlighting areas that may become more or less rigid upon ligand binding.

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds over time, revealing which interactions are most persistent and crucial for stable binding. mdpi.com

In studies of podophyllotoxin derivatives, MD simulations were used to confirm the stability of the interaction with tubulin, reinforcing the findings from molecular docking. nih.gov These simulations showed that the derivatives remained steadily engaged with tubulin's binding site, further validating it as a primary target. nih.gov Such conformational studies are essential for understanding the nuanced, dynamic nature of molecular recognition and the mechanism of inhibition. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure, which governs its properties and reactivity. mdpi.comamazonaws.com These methods are used to compute a variety of electronic descriptors for Picropodophyllotoxin, offering insights that are complementary to docking and MD simulations. scienceopen.com

Key properties calculated using quantum chemistry include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is vital for understanding and predicting how Picropodophyllotoxin will interact with its biological targets through non-covalent interactions.

Atomic Charges: Calculating the charge on each atom helps to quantify the charge distribution and identify sites prone to electrostatic interactions. nih.gov

By analyzing these electronic properties, researchers can predict the most likely sites for metabolic transformation and understand the nature of the forces driving the interaction with a protein target. amazonaws.com These calculations are fundamental to predicting a compound's behavior and designing molecules with desired electronic characteristics. rsc.org

Table 2: Representative Quantum Chemical Properties This table shows examples of electronic properties that can be calculated for a molecule like Picropodophyllotoxin using DFT methods.

| Property | Calculated Value (Example) | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Measures overall polarity of the molecule |

Network Pharmacology and Omics Integration in Systems-Level Mechanistic Research

Network pharmacology provides a systems-level perspective on drug action, moving beyond the "one drug, one target" paradigm. mdpi.com This approach is particularly valuable for natural products like Picropodophyllotoxin, which may interact with multiple targets to produce their therapeutic effects. The core idea is to construct and analyze networks that connect compounds, protein targets, and diseases. youtube.com

The process typically involves:

Identifying Potential Targets: Using databases and computational predictions (including reverse docking), a list of potential protein targets for Picropodophyllotoxin is compiled.

Constructing Networks: A "compound-target-disease" network is built to visualize the relationships between Picropodophyllotoxin, its targets, and associated diseases.

Analyzing Network Topology: The network is analyzed to identify key proteins (nodes) and pathways that are significantly modulated by the compound.

Integrating this approach with "omics" data (genomics, proteomics, metabolomics) provides a more comprehensive understanding of the compound's mechanism of action. nih.govnih.gov For example, by overlaying transcriptomics data from cells treated with Picropodophyllotoxin onto the protein interaction network, researchers can identify which pathways are most significantly affected at the gene expression level. This integrated, systems-level approach is crucial for deciphering the complex mechanisms of action and identifying potential new therapeutic applications. nih.gov

Insights from Structural Determination of Ligand-Protein Complexes (e.g., Co-crystallization Studies)

The definitive method for understanding how a ligand binds to its target is the experimental determination of the three-dimensional structure of the ligand-protein complex. hilarispublisher.com Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level detail of the binding interaction. nih.govnih.gov Co-crystallization, where the protein is crystallized in the presence of the ligand, is a common approach to obtain these structures. nih.govnih.gov

A high-resolution crystal structure of a Picropodophyllotoxin-target complex would offer invaluable insights, including:

Precise Binding Orientation: Confirming the exact position and conformation of the ligand in the binding pocket, which serves to validate and refine computational models from molecular docking. universiteitleiden.nl

Identification of Key Interactions: Directly visualizing the specific amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic contacts with the ligand. hilarispublisher.com

Solvent-Mediated Interactions: Revealing the role of water molecules in mediating the interaction between the ligand and the protein.

Conformational Changes: Showing any structural changes the protein undergoes to accommodate the ligand.

This structural information is the gold standard for structure-based drug design. cnr.it It allows for the rational design of new molecules with modifications aimed at improving binding affinity, selectivity, and pharmacokinetic properties by targeting specific interactions observed in the crystal structure. hilarispublisher.com

Emerging Research Frontiers and Unexplored Avenues for Picropodophyllotoxin D3

Development of Novel Synthetic Analogues with Enhanced Specificity or Potency for Research Applications

The synthesis of novel analogues of Picropodophyllotoxin is an active area of research aimed at improving its biological activity and reducing toxicity. nih.govmdpi.com The strategic modification of the podophyllotoxin (B1678966) skeleton, particularly at the D-ring, has yielded compounds with significant anti-cancer activity. nih.govmdpi.com The development of Picropodophyllotoxin-d3 is a prime example of creating an analogue for specific research applications.

The process of deuteration, or replacing hydrogen with its stable isotope deuterium (B1214612), is a key strategy in medicinal chemistry to create novel deuterated target molecules. researchgate.net This substitution can be achieved through various methods, including the use of deuterated reagents, metal-catalyzed hydrogenation with deuterium gas (D2), or synthesis from deuterated precursors. For this compound, this involves introducing three deuterium atoms into the molecule.

The goal of creating such analogues is to enhance their utility as research tools. thalesnano.com By modifying the core structure, researchers can aim to:

Increase Potency: Altering functional groups can lead to stronger interactions with biological targets.

Enhance Specificity: Modifications can reduce off-target effects, ensuring the compound interacts more selectively with its intended molecular target.

Improve Pharmacokinetics: Deuteration is known to sometimes alter the metabolic profile of a drug, which can be a subject of investigation. researchgate.netresearchgate.net

Future research in this area may involve synthesizing Picropodophyllotoxin analogues with deuterium labels at other specific positions. This would allow for more detailed investigations into its metabolic pathways and the chemical stability of different parts of the molecule.

| Research Goal | Synthetic Strategy | Potential Outcome for Research Applications |

| Enhance Target Specificity | Modification of the D-ring; Introduction of novel functional groups. nih.govmdpi.com | Creation of probes that interact more selectively with specific proteins, reducing confounding data from off-target effects. |

| Increase Potency | Synthesis of hybrids with other bioactive molecules (e.g., N-sulfonyl amidine). mdpi.com | Development of more effective research tools that can elicit a biological response at lower concentrations. |

| Enable Mechanistic Studies | Site-specific deuterium labeling (e.g., this compound). researchgate.net | Provides a tool to study metabolic stability, reaction mechanisms, and for use as an internal standard in quantitative assays. thalesnano.com |

Identification of Additional Undiscovered Molecular Targets and Biological Pathways

Picropodophyllotoxin (PPT) is known to exert its biological effects, such as anti-proliferation and apoptosis, through interactions with multiple molecular targets and signaling pathways. nih.govnih.gov Its parent compound, podophyllotoxin, is recognized as an inhibitor of tubulin polymerization. frontiersin.org However, research has revealed that PPT has a more complex mechanism of action.

Known targets and pathways affected by Picropodophyllotoxin include:

Tubulin Assembly: Like podophyllotoxin, PPT can modulate tubulin polymerization, disrupting the cellular microtubule network. nih.govaacrjournals.org

Receptor Tyrosine Kinases (RTKs): PPT has been shown to inhibit the insulin-like growth factor 1 receptor (IGF-1R). nih.gov More recent studies have identified it as a dual-inhibitor of both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition (MET) factor in gefitinib-resistant non-small cell lung cancer cells. koreascience.kr

Stress and Apoptotic Pathways: PPT induces the generation of reactive oxygen species (ROS), which in turn activates the p38 MAPK signaling pathway, leading to cell cycle arrest and apoptosis. nih.govnih.gov It can also trigger apoptosis through the activation of caspases and modulation of proteins involved in the mitochondrial pathway. nih.gov

The use of deuterated analogues like this compound provides a powerful tool for discovering additional molecular targets. clearsynth.com As a stable isotope-labeled compound, this compound can be used as a probe in advanced proteomics experiments. clearsynth.comsynmr.in For instance, it can be introduced into cell lysates or living cells, and proteins that bind to it can be isolated and identified using mass spectrometry. This "pull-down" approach can reveal previously unknown interacting proteins, thereby uncovering new biological pathways affected by the compound.

| Known Target/Pathway | Cellular Function | Reference |

| Tubulin | Microtubule formation, cell division | nih.govaacrjournals.org |

| IGF-1R | Cell growth, proliferation, survival | nih.gov |

| EGFR / MET | Cell growth, differentiation, motility | koreascience.kr |

| ROS Generation / p38 MAPK | Stress response, apoptosis, inflammation | nih.govnih.gov |

Advanced Methodological Applications for Tracing and Quantitative Analysis of Metabolites

One of the most significant applications of deuterated compounds is their use in metabolic studies. researchgate.netsynmr.in this compound is ideally suited for tracing the metabolic fate of the parent compound within a biological system. Because the deuterium atoms add mass to the molecule without significantly altering its chemical properties, it can be easily distinguished from its non-deuterated, naturally occurring counterpart by mass spectrometry. thalesnano.com